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molecular formula C13H20ClN3O2 B1599818 o-Desmethyl metoclopramide CAS No. 38339-95-6

o-Desmethyl metoclopramide

Cat. No. B1599818
M. Wt: 285.77 g/mol
InChI Key: HPSMMIJTHMWCGC-UHFFFAOYSA-N
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Patent
US05011992

Procedure details

A mixture of 4-amino-5-chloro-N-[2-(diethylamino)-ethyl]-2-methoxybenzamide (29.5 g, 0.1 mole), sodium hydroxide pellets (4.0 g, 0.1 mole) and 1,2-propanediol (70 ml) was stirred and heated under reflux for 20 hours followed by concentration in vacuo. The residue was treated with 1N HCl (100 ml) and again concentrated in vacuo. The residue was chromatographed on silica using methylene chloride (90), methanol (10), ammonia (0.5) solvent system. The appropriate fractions were combined and concentrated in vacuo and the residue crystallized from ether to give 9.3 g of product. This was dissolved in hot water, and the solution filtered over charcoal. The filtrate was cooled and filtered to give 6.7 g of tan colored title compound, mp 126°-7° (U.S. Pat. No. 3,357,978 reports mp 160°).
Quantity
29.5 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
70 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[C:17]([Cl:18])=[CH:16][C:5]([C:6]([NH:8][CH2:9][CH2:10][N:11]([CH2:14][CH3:15])[CH2:12][CH3:13])=[O:7])=[C:4]([O:19]C)[CH:3]=1.[OH-].[Na+]>C(O)C(O)C>[NH2:1][C:2]1[C:17]([Cl:18])=[CH:16][C:5]([C:6]([NH:8][CH2:9][CH2:10][N:11]([CH2:12][CH3:13])[CH2:14][CH3:15])=[O:7])=[C:4]([OH:19])[CH:3]=1 |f:1.2|

Inputs

Step One
Name
Quantity
29.5 g
Type
reactant
Smiles
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)OC
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
70 mL
Type
solvent
Smiles
C(C(C)O)O

Conditions

Stirring
Type
CUSTOM
Details
was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
under reflux for 20 hours
Duration
20 h
CONCENTRATION
Type
CONCENTRATION
Details
followed by concentration in vacuo
ADDITION
Type
ADDITION
Details
The residue was treated with 1N HCl (100 ml)
CONCENTRATION
Type
CONCENTRATION
Details
again concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
The residue was chromatographed on silica
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
CUSTOM
Type
CUSTOM
Details
the residue crystallized from ether

Outcomes

Product
Name
Type
product
Smiles
NC1=CC(=C(C(=O)NCCN(CC)CC)C=C1Cl)O
Measurements
Type Value Analysis
AMOUNT: MASS 9.3 g
YIELD: CALCULATEDPERCENTYIELD 32.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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